molecular formula C24H26O B13809145 Bis[1-(methylphenyl)ethyl]phenol CAS No. 83804-00-6

Bis[1-(methylphenyl)ethyl]phenol

Cat. No.: B13809145
CAS No.: 83804-00-6
M. Wt: 330.5 g/mol
InChI Key: LLJZRISLGKHATN-UHFFFAOYSA-N
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Description

Bis[1-(methylphenyl)ethyl]phenol is a phenolic compound characterized by a central phenol ring substituted with two 1-(methylphenyl)ethyl groups. The 1-(methylphenyl)ethyl substituents introduce steric bulk and aromaticity, which influence the compound’s physical properties, reactivity, and applications.

Properties

CAS No.

83804-00-6

Molecular Formula

C24H26O

Molecular Weight

330.5 g/mol

IUPAC Name

2,3-bis[1-(2-methylphenyl)ethyl]phenol

InChI

InChI=1S/C24H26O/c1-16-10-5-7-12-20(16)18(3)22-14-9-15-23(25)24(22)19(4)21-13-8-6-11-17(21)2/h5-15,18-19,25H,1-4H3

InChI Key

LLJZRISLGKHATN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)C2=C(C(=CC=C2)O)C(C)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[1-(2-methylphenyl)ethyl]phenol can be achieved through various organic reactions. One common method involves the Friedel-Crafts alkylation of phenol with 2-methylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 2,3-bis[1-(2-methylphenyl)ethyl]phenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[1-(2-methylphenyl)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2,3-bis[1-(2-methylphenyl)ethyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-bis[1-(2-methylphenyl)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can participate in π-π interactions with other aromatic compounds, affecting molecular pathways.

Comparison with Similar Compounds

Structural Differences :

  • Bisphenol A (CAS 80-05-7) features two hydroxyphenyl groups linked by a propane bridge, whereas Bis[1-(methylphenyl)ethyl]phenol has two 1-(methylphenyl)ethyl groups attached to a single phenol ring . Physical and Chemical Properties:
  • BPA’s lower molecular weight (228.29 g/mol) and linear structure contribute to higher solubility in polar solvents compared to the sterically hindered this compound.
  • The methylphenyl ethyl groups in this compound likely increase thermal stability, making it less prone to degradation at high temperatures than BPA . Applications:
  • BPA is widely used in polycarbonate plastics, while this compound’s bulkier structure may limit its utility in polymer synthesis but enhance its performance as an antioxidant or stabilizer in specialty materials .

2,4,6-Tris[1-(methylphenyl)ethyl]phenol (CAS 85305-20-0)

Structural Differences :

  • This compound has three 1-(methylphenyl)ethyl substituents on the phenol ring, compared to two in this compound . Impact on Properties:
  • The additional substituent increases molecular weight and steric hindrance, reducing solubility in non-polar solvents.
  • Higher thermal stability is expected due to increased aromaticity and substituent density, but synthesis complexity and cost may limit industrial use compared to the bis-substituted analog .

2,4-Bis(4-hydroxybenzyl)-phenol

Structural Differences :

  • This compound (isolated from Gastrodia elata) features two 4-hydroxybenzyl groups, contrasting with the methylphenyl ethyl groups in this compound . Functional Implications:
  • The hydroxybenzyl groups enhance hydrogen-bonding capacity, increasing solubility in aqueous environments.
  • This compound’s hydrophobic substituents may favor applications in lipid-rich matrices or as a UV stabilizer in coatings .

2-[1-(3-Methylphenyl)ethenyl]phenol (CAS 1379805-04-5)

Structural Differences :

  • The ethenyl (alkene) group in this compound introduces unsaturation, whereas this compound has saturated ethyl linkages . Reactivity and Applications:
  • The ethenyl group increases reactivity toward electrophilic addition, making it suitable for polymerization or functionalization.
  • This compound’s saturated structure may prioritize stability over reactivity, favoring long-term material performance .

Key Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Thermal Stability Solubility Profile
This compound C23H24O 316.44* Two 1-(methylphenyl)ethyl High Low in polar solvents
Bisphenol A C15H16O2 228.29 Two hydroxyphenyl groups Moderate High in polar solvents
2,4,6-Tris[1-(methylphenyl)ethyl]phenol C31H32O 420.59 Three 1-(methylphenyl)ethyl Very High Very low
2-[1-(3-Methylphenyl)ethenyl]phenol C15H14O 210.27 Ethenyl group Moderate Moderate in non-polar

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthesis Challenges: The steric bulk of this compound complicates synthesis, requiring multi-step alkylation or Friedel-Crafts reactions, as seen in related compounds .
  • Environmental Persistence: The aromatic substituents may reduce biodegradability compared to simpler phenols, necessitating studies on ecological impact .

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